

GLPG1205: A Technical Guide to its Modulation of Gi/o Signaling Pathways

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Compound of Interest

Compound Name: GLPG1205

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Abstract

GLPG1205 is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. GPR84 primarily couples to the pertussis toxin-sensitive Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This technical guide provides an in-depth overview of **GLPG1205**'s mechanism of action, focusing on its role in modulating the Gi/o signaling cascade. We present a compilation of quantitative data on **GLPG1205**'s activity, detailed experimental protocols for key in vitro assays, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to GPR84 and GLPG1205

G-protein coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor predominantly expressed on immune cells, including neutrophils, macrophages, and microglia.[1] Its activation by endogenous ligands, such as medium-chain fatty acids, initiates a signaling cascade through the Gi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of intracellular calcium concentrations.[3][4] The GPR84 signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation and fibrosis.

GLPG1205 is a novel, orally available small molecule that acts as a selective antagonist or negative allosteric modulator of GPR84.[5] By inhibiting the activation of GPR84, **GLPG1205** effectively blocks the downstream signaling events mediated by the Gi/o pathway, thereby exhibiting anti-inflammatory and anti-fibrotic properties.

Quantitative Analysis of GLPG1205 Activity

The inhibitory potency of **GLPG1205** has been characterized in a variety of in vitro functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity across different assays and species.

Table 1: In Vitro Inhibitory Activity of **GLPG1205** in Functional Assays

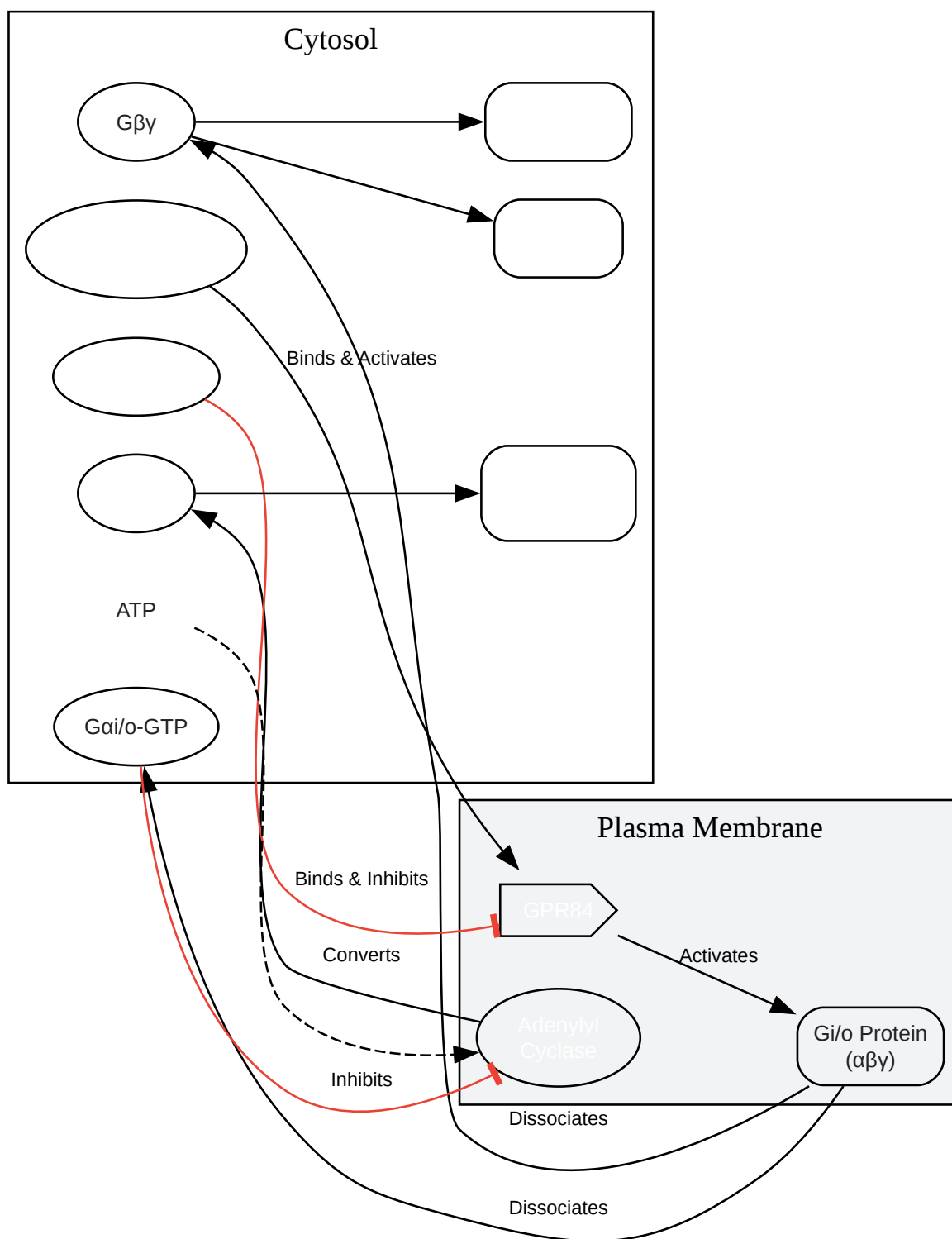
Assay Type	Species	Agonist Used	IC50 (nM)	Reference
GTPyS Binding	Human	Embelin	55	[5]
IP1 Accumulation	Human	-	2	[5]
IP1 Accumulation	Mouse	-	21	[5]
Neutrophil Migration	Human	Embelin	11	[5][6]
Neutrophil Migration	Rat	Embelin	111	[6]
Neutrophil Migration	Dog	-	75	[6]
ROS Production	Human	ZQ16	15	[6]

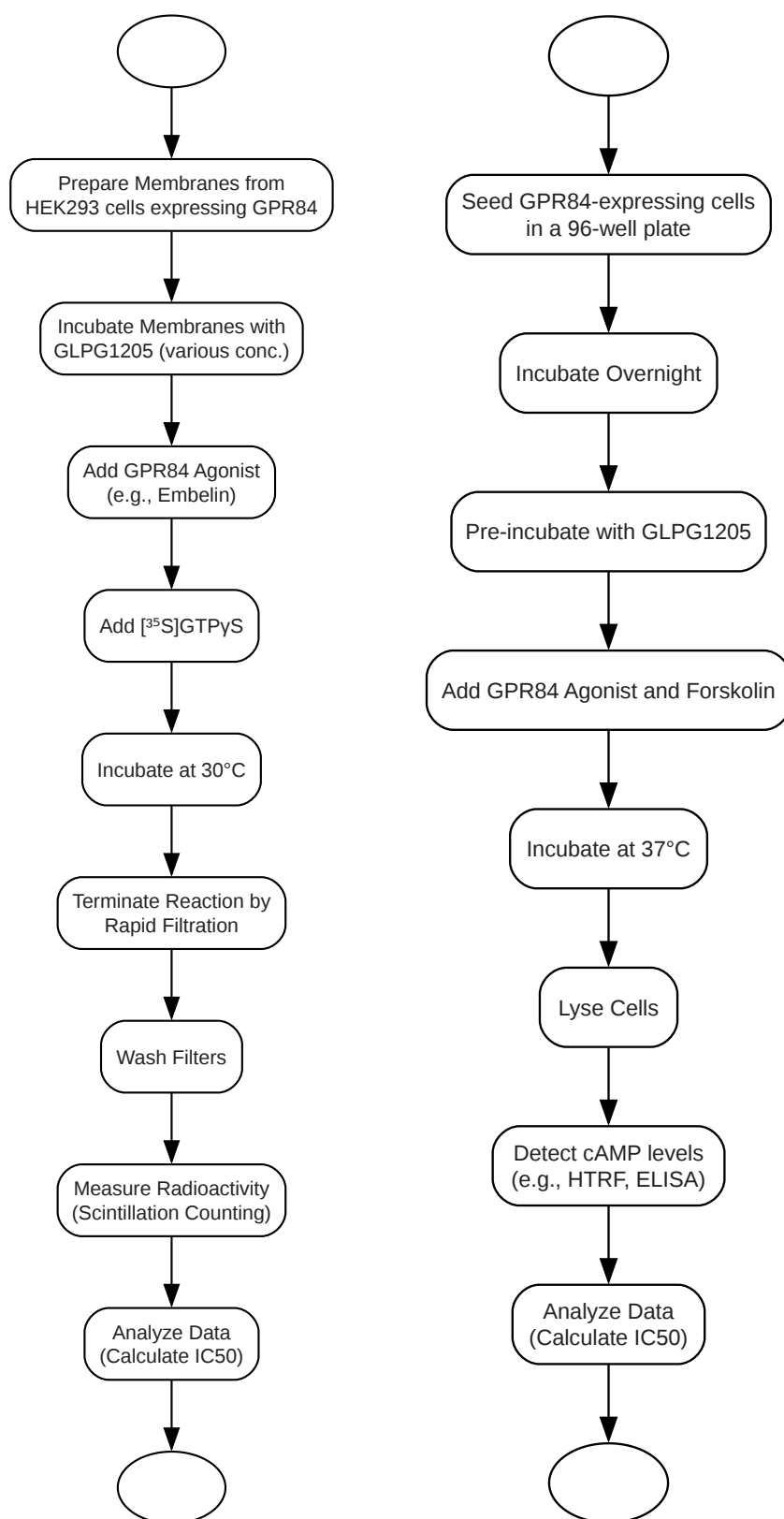
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by **GLPG1205**

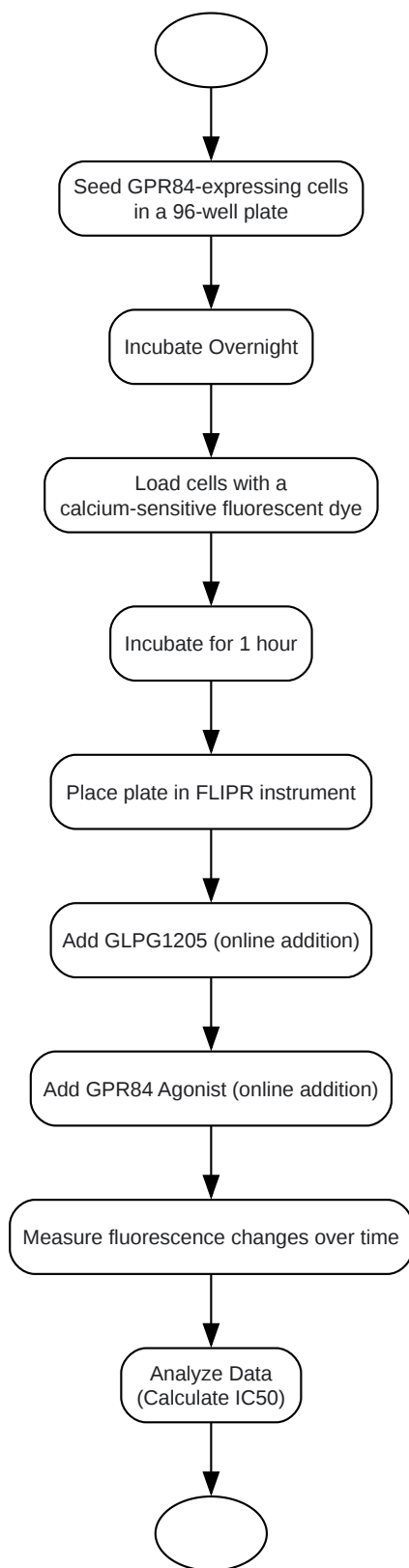
CYP Enzyme	IC50 (μM)	Reference
CYP1A2	≥100	[7]
CYP2C9	~50	[7]
CYP2C19	≥50	[7]

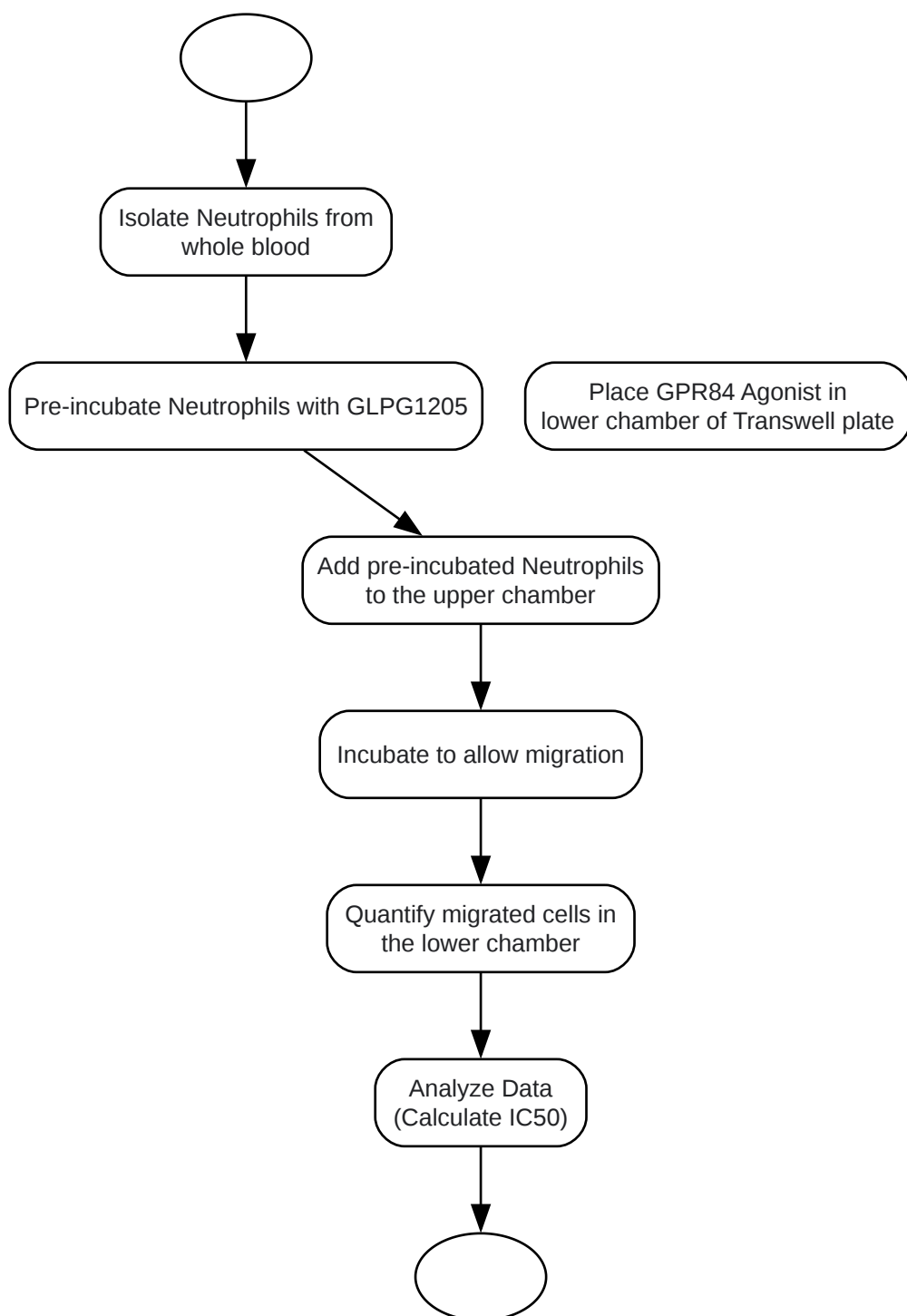
GPR84-Mediated Gi/o Signaling Pathway

Activation of GPR84 by an agonist initiates a conformational change in the receptor, facilitating its interaction with and activation of a heterotrimeric Gi/o protein. This leads to the exchange of GDP for GTP on the G α i/o subunit, causing its dissociation from the G $\beta\gamma$ dimer. Both the activated G α i/o-GTP and the G $\beta\gamma$ dimer can then modulate the activity of downstream effector proteins. The primary and well-established consequence of G α i/o activation is the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. Additionally, GPR84 signaling has been shown to induce calcium mobilization and activate other downstream pathways, including the Akt and ERK signaling cascades.^{[3][8]}









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